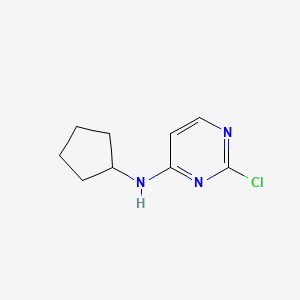![molecular formula C8H8N2O2 B8559522 3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine](/img/structure/B8559522.png)
3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine
概要
説明
3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine is a heterocyclic compound that features a unique structure combining a pyridazine ring with a dioxin moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine typically involves multi-step reactions starting from readily available precursors. One common route involves the following steps:
Formation of the Dioxin Moiety: The dioxin ring is synthesized through a cyclization reaction involving appropriate diol and aldehyde precursors under acidic conditions.
Introduction of the Pyridazine Ring: The pyridazine ring is introduced via a condensation reaction with hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives using reducing agents like sodium borohydride.
Substitution: The vinyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, potassium permanganate, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase and kinases.
Pathways Involved: Inhibition of enzyme activity, leading to reduced inflammation or cell proliferation.
The compound’s effects are mediated through its ability to bind to active sites of enzymes, thereby blocking their activity and altering cellular signaling pathways.
類似化合物との比較
Similar Compounds
6,7-Dihydro-[1,4]dioxino[2,3-f][2,1,3]-benzothiadiazole: Similar in structure but contains a benzothiadiazole moiety.
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine: Contains a pyridine ring instead of pyridazine.
6,7-Dihydro-5H-pyrano[2,3-d]pyridazine: Similar heterocyclic structure but with a pyrano ring.
Uniqueness
3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine is unique due to its combination of a vinyl group with a dioxin and pyridazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
3-ethenyl-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
InChI |
InChI=1S/C8H8N2O2/c1-2-6-5-7-8(10-9-6)12-4-3-11-7/h2,5H,1,3-4H2 |
InChIキー |
RCOQBVRYXNKZGE-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC2=C(N=N1)OCCO2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester](/img/structure/B8559468.png)




![2-Propen-1-one, 3-(4-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B8559505.png)


![4-Amino-7-chloro-2-methylbenzo[b]thiophene](/img/structure/B8559518.png)

![4,10-dinitro-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B8559532.png)

